molecular formula C5H3ClN2O B3030705 4-Chloropyrimidine-2-carbaldehyde CAS No. 944902-13-0

4-Chloropyrimidine-2-carbaldehyde

Cat. No. B3030705
CAS RN: 944902-13-0
M. Wt: 142.54
InChI Key: SMUCDOCTYSKXDR-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2-carbaldehyde is a chemical compound with the CAS Number: 944902-13-0 . It has a molecular weight of 142.54 and its IUPAC name is 4-chloro-2-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The InChI code for 4-Chloropyrimidine-2-carbaldehyde is 1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloropyrimidine-2-carbaldehyde are not detailed in the search results, pyrimidines in general are known to undergo a variety of reactions . For example, 2-chloropyrimidine derivatives have been synthesized using aromatic amines or amides .

The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon .

Scientific Research Applications

Amination Reactions

4-Chloropyrimidine-2-carbaldehyde serves as a valuable precursor for amination reactions. Amination involves the introduction of amino groups into organic molecules. Researchers have explored the regioselective substitution of the chlorine atom in this compound with amino groups, leading to the synthesis of diverse pyrimidine-based compounds. These derivatives can be further modified to create N-heterocyclic systems .

Halogenation Strategies

Halogenated pyrimidines play a crucial role in drug discovery and medicinal chemistry. The Vilsmeier–Haack reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines, including our target compound. Additionally, regioselective dechlorination of 2,4-dichloropyrimidines yields 2-chloropyrimidines. These halogenated intermediates serve as building blocks for subsequent functionalization and diversification .

S N Ar (Nucleophilic Aromatic Substitution) Reactions

Unlike other nitrogen heterocycles like pyridine and imidazole, halogenated pyrimidines exhibit unique reactivity. The S N Ar reaction allows nucleophiles to selectively substitute halogen atoms. Researchers have explored various nucleophiles, including Grignard agents, to introduce diverse functional groups (e.g., aryl, heteroaryl, alkoxy, and amino) onto the pyrimidine scaffold. These reactions enable the synthesis of novel pyrimidine derivatives with specific substitution patterns .

Synthesis of Fused Heterocycles

4-Chloropyrimidine-2-carbaldehyde participates in the construction of fused heterocyclic systems. By combining it with other suitable reagents, researchers have accessed pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and pyrimido[4,5,6-de]quinazolines. These fused heterocycles often exhibit interesting biological activities and are relevant in drug design .

Regioselective Synthesis of New Derivatives

Researchers have leveraged 4-chloropyrimidine-2-carbaldehyde to synthesize novel pyrimidine derivatives. For instance, nucleophilic attack on this compound using N-methylpiperazine led to highly regioselective C-4 substituted products. These derivatives can serve as starting points for further functionalization and library synthesis .

Precursors for Medicinal Chemistry

Functionalized pyrimidines, including those derived from 4-chloropyrimidine-2-carbaldehyde, serve as valuable precursors for designing bioactive compounds. By strategically modifying the amino and halogen groups, researchers can tailor these intermediates for specific pharmacological targets. These compounds contribute to the development of new drugs and therapeutic agents .

Safety and Hazards

The safety data sheet for 4-Chloropyrimidine-2-carbaldehyde indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Chloropyrimidine-2-carbaldehyde are not detailed in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed . This suggests that there is ongoing interest in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloropyrimidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUCDOCTYSKXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679858
Record name 4-Chloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrimidine-2-carbaldehyde

CAS RN

944902-13-0
Record name 4-Chloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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